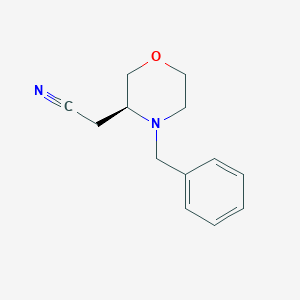

(S)-4-Benzyl-3-cyanomethylmorpholine

Description

(S)-4-Benzyl-3-cyanomethylmorpholine is a specific chiral molecule that has garnered attention within the field of organic chemistry. Its structure, which combines a morpholine (B109124) ring, a benzyl (B1604629) group, and a cyanomethyl substituent, makes it a valuable building block for the synthesis of more complex molecules. The precise three-dimensional arrangement, or stereochemistry, of this compound is critical to its function and application in specialized chemical reactions.

Structure

3D Structure

Properties

IUPAC Name |

2-[(3S)-4-benzylmorpholin-3-yl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-7-6-13-11-16-9-8-15(13)10-12-4-2-1-3-5-12/h1-5,13H,6,8-11H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWNIQPSJZCVPL-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1CC2=CC=CC=C2)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Enantioselective Construction of S 4 Benzyl 3 Cyanomethylmorpholine

Strategies for Enantioselective Morpholine (B109124) Ring Formation

A variety of catalytic and stoichiometric approaches have been developed for the asymmetric synthesis of the morpholine core. These methods often rely on the use of chiral catalysts, auxiliaries, or starting materials to induce the desired stereochemistry.

Tandem Hydroamination and Asymmetric Transfer Hydrogenation Approaches

A powerful one-pot strategy for the synthesis of 3-substituted morpholines involves a tandem sequence of hydroamination followed by asymmetric transfer hydrogenation. This approach typically starts from readily available ether-containing aminoalkyne substrates. The initial intramolecular hydroamination, often catalyzed by a titanium complex, generates a cyclic imine intermediate. This imine is then reduced in situ using a chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst, to afford the chiral 3-substituted morpholine with high enantioselectivity. The success of this method often hinges on hydrogen-bonding interactions between the ether oxygen of the substrate and the chiral ligand of the ruthenium catalyst, which directs the stereochemical outcome of the reduction. This methodology has been shown to tolerate a wide range of functional groups, offering a versatile entry to various chiral morpholine derivatives.

Palladium-Catalyzed Carboamination Reactions for Stereodefined Morpholines

Palladium-catalyzed carboamination reactions provide another effective route to stereodefined morpholines. These reactions involve the intramolecular coupling of an amine and an alkene tethered by an oxygen atom with an aryl or vinyl halide. The key step is the syn-addition of the palladium-nitrogen and palladium-carbon bonds across the double bond, which establishes the stereochemistry of the newly formed C-N and C-C bonds. By using chiral ligands on the palladium catalyst, this transformation can be rendered enantioselective, providing access to enantiomerically enriched morpholine products. This method is particularly useful for the synthesis of 2,3-disubstituted morpholines with defined relative and absolute stereochemistry.

Copper(II)-Promoted Oxyamination for Stereoselective Morpholine Synthesis

Copper(II)-promoted oxyamination of alkenes has emerged as a valuable tool for the synthesis of functionalized morpholines. In this reaction, an intramolecular addition of a tethered alcohol and an intermolecular addition of an amine occur across a carbon-carbon double bond. The stereoselectivity of the process can be controlled by the substrate and the reaction conditions. While this method has been successfully applied to the synthesis of 2-aminomethyl substituted morpholines with good to excellent diastereoselectivity, its application in enantioselective catalysis for the formation of the core morpholine ring is an area of ongoing research. The development of chiral copper catalysts for this transformation would significantly enhance its utility for the synthesis of enantiopure morpholine derivatives.

Ring-Opening Reactions of Chiral Precursors (e.g., Aziridines, Oxiranes)

The ring-opening of chiral, non-racemic precursors such as aziridines and epoxides (oxiranes) is a well-established and reliable strategy for the synthesis of enantiopure morpholines. In this approach, the stereocenter(s) are pre-installed in the starting material, and the subsequent ring-opening and cyclization steps proceed with high stereochemical fidelity.

For instance, the SN2-type ring-opening of a chiral N-activated aziridine with a haloalcohol, followed by intramolecular cyclization, affords enantiomerically pure morpholines. The regioselectivity of the aziridine ring-opening is a critical factor and can be controlled by the choice of activating group on the nitrogen and the reaction conditions. Similarly, chiral epoxides can be opened by an appropriate amino alcohol, and subsequent cyclization furnishes the desired morpholine. A one-pot tandem aziridine/epoxide ring-opening sequence has also been developed, where an epoxy alcohol acts as both a nucleophile and an electrophile to construct the morpholine ring from a chiral aziridine.

Annulation Reactions Involving 1,2-Amino Alcohols

Annulation reactions of readily available chiral 1,2-amino alcohols provide a direct and convergent approach to the synthesis of morpholines. A common strategy involves the reaction of a 1,2-amino alcohol with a two-carbon electrophile that can react with both the amino and hydroxyl groups to form the six-membered ring. For example, the reaction of a chiral amino alcohol with ethylene sulfate has been shown to be a high-yielding and redox-neutral method for the synthesis of morpholines, proceeding through the selective monoalkylation of the amine followed by intramolecular cyclization. Another approach utilizes vinyl sulfonium salts as bis-electrophiles, which react with 1,2-amino alcohols in a one-step process to afford the morpholine ring. The stereochemistry of the starting amino alcohol is transferred to the final morpholine product.

Enantioselective Introduction of the Cyanomethyl Moiety at C-3

The introduction of the cyanomethyl group at the C-3 position of the morpholine ring with control of stereochemistry is a crucial step in the synthesis of (S)-4-Benzyl-3-cyanomethylmorpholine. This can be achieved through various methods, with the asymmetric Strecker synthesis being a prominent example.

The Strecker synthesis involves the three-component reaction of an aldehyde, an amine, and a cyanide source to form an α-aminonitrile. To achieve enantioselectivity, a chiral amine or a chiral catalyst can be employed. In the context of synthesizing the target molecule, a plausible strategy would involve the formation of a cyclic iminium ion from a suitable 4-benzylmorpholine precursor, followed by the stereoselective addition of a cyanide nucleophile.

The use of chiral catalysts, such as chiral thiourea derivatives or chiral phosphoric acids, has been shown to effectively control the facial selectivity of the cyanide addition to imines and iminium ions, leading to high enantiomeric excesses of the resulting α-aminonitriles. The choice of catalyst and reaction conditions is critical for achieving the desired (S)-configuration at the C-3 position.

Alternatively, a chiral auxiliary approach can be employed, where a chiral group is temporarily attached to the morpholine nitrogen or another part of the molecule to direct the stereoselective addition of the cyanide. After the reaction, the auxiliary can be removed to yield the enantiopure product.

Another potential strategy involves the stereoselective conversion of a different C-3 substituent. For example, a chiral 3-hydroxymethylmorpholine could be converted to a tosylate or a halide, followed by SN2 displacement with a cyanide salt. The success of this approach would depend on the stereospecificity of the substitution reaction. Similarly, a chiral 3-carboxymethylmorpholine could potentially be converted to the corresponding cyanomethyl derivative, although this transformation is less direct.

Asymmetric Cyanomethylation Reactions (e.g., Decarboxylative, Allylic)

Asymmetric cyanomethylation reactions represent a powerful tool for the enantioselective installation of the cyanomethyl moiety. These methods typically involve the use of a chiral catalyst to control the stereochemical outcome of the reaction.

Decarboxylative Cyanomethylation:

While direct asymmetric decarboxylative cyanomethylation to form 3-substituted morpholines is not extensively documented for this specific target, the general principle involves the reaction of a suitably substituted carboxylic acid precursor with a cyanomethylating agent in the presence of a chiral catalyst. This approach would entail the synthesis of a morpholine-3-carboxylic acid derivative, which would then undergo enantioselective decarboxylation and concomitant cyanomethylation. The success of this strategy would be highly dependent on the development of a suitable chiral catalyst system capable of recognizing the morpholine substrate and controlling the stereochemistry of the newly formed C-C bond.

Allylic Cyanomethylation:

A more established approach for the enantioselective introduction of a cyanomethyl group is through asymmetric allylic alkylation. Recent advancements have demonstrated the use of synergistic rhodium and silane catalysis for the regio- and enantioselective allylic cyanomethylation of acetonitrile. dicp.ac.cn This methodology allows for the direct use of inert acetonitrile as the cyanomethyl source, offering an atom-economical and less toxic alternative to traditional cyanide reagents. dicp.ac.cn

In a hypothetical application to the synthesis of a precursor to this compound, a substrate containing an allylic leaving group at the C-3 position of a protected morpholine ring could be reacted with acetonitrile in the presence of a chiral rhodium catalyst and a silane co-catalyst. The chiral ligand on the rhodium center would dictate the facial selectivity of the nucleophilic attack, leading to the desired (S)-enantiomer. High enantiomeric excesses (ee) of over 99% have been reported for related transformations. dicp.ac.cn

Table 1: Key Features of Asymmetric Allylic Cyanomethylation

| Feature | Description |

| Catalyst System | Rhodium complex with a chiral ligand and a silane co-catalyst. |

| Cyanomethyl Source | Acetonitrile (direct functionalization). dicp.ac.cn |

| Stereocontrol | Achieved through the use of a chiral ligand on the metal catalyst. |

| Reported Efficiency | High yields and excellent enantioselectivities (up to >99% ee) have been achieved in related systems. dicp.ac.cn |

Nucleophilic Displacement Strategies for Cyanomethyl Group Incorporation

Nucleophilic displacement reactions provide a classical and straightforward approach for the introduction of the cyanomethyl group. This strategy typically involves the reaction of a chiral electrophile with a cyanide nucleophile in an S_N2-type reaction.

To construct the (S)-3-cyanomethylmorpholine core, a precursor with a suitable leaving group (e.g., tosylate, mesylate, or halide) at the C-3 position and the desired (R)-configuration would be required. The reaction with a cyanide source, such as sodium cyanide or potassium cyanide, would proceed via inversion of stereochemistry to yield the desired (S)-3-cyanomethylmorpholine. The efficiency of this reaction is dependent on the nature of the leaving group and the reaction conditions.

The key to the enantioselectivity of this approach lies in the synthesis of the enantiopure starting material. This could be achieved through various methods, including the use of chiral pool starting materials, enzymatic resolution, or asymmetric synthesis of the precursor alcohol.

Enzymatic Approaches for Selective Cyanomethylation

Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral molecules. pharmasalmanac.com While direct enzymatic cyanomethylation to form this compound has not been specifically reported, the potential of enzymes in asymmetric synthesis is vast. researchgate.netnih.gov

Enzymes such as transaminases, oxidases, and other engineered biocatalysts can be employed to create chiral amines and other intermediates with high enantioselectivity. nih.gov A potential chemoenzymatic strategy could involve the enzymatic resolution of a racemic precursor to the desired chiral intermediate. For instance, a racemic 3-hydroxymethylmorpholine derivative could be selectively acylated by a lipase, leaving the desired (S)-enantiomer unreacted and allowing for separation. This chiral alcohol could then be converted to a suitable leaving group and subsequently displaced by a cyanide nucleophile.

Alternatively, the development of novel enzymes specifically engineered for the asymmetric addition of a cyanomethyl group to a suitable morpholine-based acceptor molecule could provide a direct and highly efficient route to the target compound. Advances in protein engineering and directed evolution are continually expanding the scope of biocatalysis for the synthesis of complex chiral molecules. nih.gov

N-Alkylation Strategies for Benzyl (B1604629) Group Introduction at N-4

Once the chiral 3-cyanomethylmorpholine core has been established, the final step in the synthesis of the target molecule is the introduction of the benzyl group at the morpholine nitrogen. Two primary methods for this transformation are nucleophilic substitution with benzyl halides and reductive amination.

Nucleophilic Substitution with Benzyl Halides

The N-alkylation of a secondary amine with a benzyl halide is a widely used and generally efficient method for the synthesis of N-benzyl amines. organic-chemistry.org In this approach, (S)-3-cyanomethylmorpholine would be treated with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.netresearchgate.net

The choice of base and solvent can influence the reaction rate and yield. Common bases include potassium carbonate, triethylamine, or diisopropylethylamine. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or dimethylformamide. This method is generally high-yielding and tolerant of a wide range of functional groups. researchgate.net

Table 2: Typical Conditions for N-Benzylation with Benzyl Halides

| Reagent/Condition | Example |

| Benzylating Agent | Benzyl bromide, Benzyl chloride researchgate.net |

| Base | Potassium carbonate, Triethylamine, Diisopropylethylamine |

| Solvent | Acetonitrile, Dimethylformamide (DMF) |

| Temperature | Room temperature to moderate heating |

Reductive Amination Methods

Reductive amination is another powerful and versatile method for the formation of C-N bonds and can be used to introduce the N-benzyl group. masterorganicchemistry.comlibretexts.org This one-pot procedure involves the reaction of the secondary amine, (S)-3-cyanomethylmorpholine, with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. harvard.eduumich.edu

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH_3CN) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the aldehyde. masterorganicchemistry.comharvard.edu The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) and may be catalyzed by the addition of a weak acid like acetic acid. arkat-usa.org

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)_3 | Mild and selective, commonly used for a wide range of substrates. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH_3CN | Effective but more toxic than STAB. masterorganicchemistry.comharvard.edu |

| Sodium Borohydride | NaBH_4 | Can be used, but may also reduce the starting aldehyde. masterorganicchemistry.com |

| Hydrogen with a Metal Catalyst | H_2/Pd/C, H_2/PtO_2 | "Greener" option, but may require pressure and specialized equipment. |

Integrated Multi-Step Enantioselective Synthesis Pathways to this compound

The enantioselective synthesis of this compound can be achieved through a multi-step sequence that combines the methodologies discussed above. nih.govnih.gov A plausible synthetic route would begin with the construction of a chiral morpholine precursor, followed by the introduction of the cyanomethyl and N-benzyl groups.

One potential pathway could start with an organocatalytic asymmetric reaction to generate a chiral synthon, which is then elaborated to the morpholine ring. nih.gov For example, an asymmetric aminoxylation or Michael addition could set the stereocenter, followed by cyclization to form the morpholine core.

A convergent approach could involve the synthesis of a chiral amino alcohol precursor, which is then cyclized to form the morpholine ring. The cyanomethyl group could be introduced either before or after cyclization, depending on the specific strategy. Finally, N-benzylation would complete the synthesis.

A hypothetical multi-step synthesis could be envisioned as follows:

Asymmetric Synthesis of a Chiral Precursor: Generation of a chiral amino alcohol with the desired stereochemistry at the carbon that will become C-3 of the morpholine ring.

Morpholine Ring Formation: Cyclization of the chiral amino alcohol to form the (S)-3-hydroxymethylmorpholine.

Functional Group Interconversion: Conversion of the hydroxyl group to a good leaving group (e.g., tosylate or mesylate).

Cyanomethylation: Nucleophilic displacement of the leaving group with a cyanide salt to introduce the cyanomethyl group with inversion of configuration.

N-Benzylation: Alkylation of the morpholine nitrogen with a benzyl halide or through reductive amination with benzaldehyde.

Application of Flow Chemistry in the Synthesis of this compound and Derivatives

Continuous Flow Reactor Design and Optimization

The design of a continuous flow reactor for the enantioselective synthesis of this compound is a critical aspect that directly influences reaction efficiency, selectivity, and product yield. A typical setup involves the use of micro- or mesofluidic reactors, which are characterized by their small channel dimensions and high surface-area-to-volume ratios. These features facilitate superior heat and mass transfer, which is particularly beneficial for exothermic and fast reactions.

For the synthesis of chiral morpholine derivatives, a packed-bed reactor containing an immobilized chiral catalyst is often employed. This design allows for the continuous processing of reactants over a solid-supported catalyst, simplifying product purification and enabling catalyst recycling. The reactor material is typically an inert polymer such as polytetrafluoroethylene (PTFE) or perfluoroalkoxy alkane (PFA) to prevent adhesion of reactants and products to the channel walls.

The optimization of a continuous flow synthesis process involves a systematic investigation of several key parameters to achieve the desired conversion, selectivity, and throughput. These parameters include:

Residence Time: The time the reaction mixture spends in the reactor is a crucial parameter that can be precisely controlled by adjusting the flow rate and the reactor volume. nih.gov A shorter residence time may be sufficient for fast reactions, while longer residence times might be necessary for slower transformations. However, excessively long residence times can lead to the formation of byproducts or degradation of the desired product. nih.gov

Temperature: The reaction temperature significantly impacts the reaction rate and selectivity. Continuous flow reactors allow for precise temperature control, minimizing the formation of thermal degradation products. researchgate.net The optimal temperature is determined by balancing the need for a sufficiently high reaction rate with the stability of the reactants, intermediates, and products.

Flow Rate: The flow rate of the reactant solutions through the reactor directly influences the residence time and mixing efficiency. Higher flow rates can lead to shorter residence times and potentially lower conversion, while lower flow rates increase the residence time but may also lead to broader residence time distributions. researchgate.net

Pressure: While many continuous flow reactions are performed at atmospheric pressure, the use of a back-pressure regulator can allow for operation at elevated pressures. This can be advantageous for reactions involving gaseous reagents or for heating solvents above their atmospheric boiling points, which can significantly accelerate reaction rates.

An example of a systematic optimization of reaction conditions for a continuous flow process is presented in the interactive table below. The data illustrates how varying residence time and temperature can impact the yield of a desired product.

| Entry | Residence Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 10 | 60 | 45 |

| 2 | 20 | 60 | 75 |

| 3 | 30 | 60 | 92 |

| 4 | 30 | 80 | 75 |

| 5 | 40 | 60 | 88 |

This is a representative data table illustrating the optimization process. The values are hypothetical and serve to demonstrate the relationship between reaction parameters and yield in a continuous flow synthesis.

Photoredox Catalysis in Continuous Flow for Morpholine Synthesis

Photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of complex chemical bonds under mild reaction conditions. The combination of photoredox catalysis with continuous flow technology offers a synergistic approach for the synthesis of morpholine derivatives, including this compound. Continuous flow photoreactors provide significant advantages over batch reactors for photochemical transformations. The small path length of the reactor channels ensures uniform irradiation of the reaction mixture, which is often a challenge in larger batch reactors due to the attenuation of light. chimienouvelle.be This leads to more efficient and reproducible reactions.

In the context of synthesizing this compound, a plausible photoredox-catalyzed approach would involve the C-H functionalization of a suitable N-benzylmorpholine precursor. The reaction would likely proceed through the generation of a radical intermediate, which then reacts with a cyanomethylating agent. The use of a continuous flow setup would be particularly advantageous for such a reaction, as it allows for the safe handling of potentially reactive radical intermediates and precise control over the irradiation time.

A typical continuous flow photoreactor setup consists of a light source, such as a high-power LED, positioned around a transparent reactor coil. The choice of LED wavelength is critical and must be matched to the absorption spectrum of the photocatalyst. The reactor coil is typically made of a transparent material like PFA or FEP to allow for maximum light penetration. The system also includes pumps for delivering the reactant solutions and a back-pressure regulator to control the system pressure.

The optimization of a photoredox-catalyzed reaction in continuous flow involves screening various parameters, including:

Photocatalyst: A range of photocatalysts, including transition metal complexes (e.g., iridium or ruthenium complexes) and organic dyes, can be employed. The choice of catalyst depends on its redox potentials and its ability to absorb light at the desired wavelength.

Solvent: The solvent can have a significant impact on the reaction outcome, influencing the solubility of the reactants and the stability of the intermediates.

Light Intensity: The intensity of the light source can affect the rate of the photochemical reaction. Higher light intensities can lead to faster reactions but may also cause photodegradation of the reactants or products.

Residence Time: As with other continuous flow processes, the residence time in the photoreactor is a critical parameter that needs to be optimized to maximize the yield of the desired product.

The interactive table below presents a hypothetical optimization of a photoredox-catalyzed reaction in a continuous flow system, demonstrating the influence of catalyst loading and residence time on the product yield.

| Entry | Catalyst Loading (mol%) | Residence Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 1.0 | 15 | 65 |

| 2 | 1.0 | 30 | 85 |

| 3 | 0.5 | 30 | 78 |

| 4 | 1.5 | 30 | 86 |

| 5 | 1.0 | 45 | 82 |

This is a representative data table illustrating the optimization process for a photoredox-catalyzed reaction in continuous flow. The values are hypothetical.

Chemical Transformations and Reactivity of S 4 Benzyl 3 Cyanomethylmorpholine

Reactions Involving the Cyanomethyl Functionality

The cyanomethyl group, consisting of a methylene (B1212753) bridge and a nitrile, offers two primary avenues for chemical modification: substitution of the entire group or transformation of the nitrile moiety.

The cyanomethyl group is not a conventional leaving group in nucleophilic substitution reactions. The direct displacement of the –CH2CN group by a nucleophile is challenging due to the stability of the carbon-carbon bond. For such a reaction to occur, the methylene group would need to be activated, or harsh reaction conditions would be required, which could compromise the integrity of the morpholine (B109124) ring and the stereocenter.

Nucleophilic substitution reactions more commonly involve a haloalkane and a cyanide ion, where the cyanide acts as the nucleophile to form a new carbon-carbon bond and extend the carbon chain. youtube.com In this context, the reverse reaction—displacing the cyanide—is thermodynamically unfavorable under standard conditions. The mechanism for nucleophilic substitution typically involves a nucleophile with a lone pair of electrons attacking an electron-deficient (delta-positive) carbon, leading to the cleavage of the bond between the carbon and the leaving group. youtube.com

The nitrile (cyano) group is a versatile functional group that can be converted into several other functionalities, making it a valuable synthetic handle. nih.gov The carbon atom of the nitrile is electrophilic, allowing it to react with nucleophiles. nih.gov

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide intermediate. youtube.com

Acidic Hydrolysis: Treatment with strong aqueous acid (e.g., H₃O⁺) and heat initially produces a primary amide, which is then further hydrolyzed to a carboxylic acid, (S)-2-(4-benzylmorpholin-3-yl)acetic acid.

Basic Hydrolysis: Reaction with an aqueous base (e.g., NaOH) followed by an acidic workup also yields the corresponding carboxylic acid. youtube.com

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which would convert (S)-4-Benzyl-3-cyanomethylmorpholine into (S)-2-(4-benzylmorpholin-3-yl)ethan-1-amine. youtube.com

Addition of Organometallic Reagents: Grignard reagents can add to the nitrile carbon to form an intermediate imine, which upon acidic hydrolysis, yields a ketone. youtube.com This provides a pathway to synthesize more complex carbon skeletons.

Table 1: Representative Transformations of the Nitrile Group

| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |

| This compound | 1. LiAlH₄, THF; 2. H₂O | (S)-2-(4-benzylmorpholin-3-yl)ethan-1-amine | Nitrile to Primary Amine |

| This compound | H₃O⁺, Heat | (S)-2-(4-benzylmorpholin-3-yl)acetic acid | Nitrile to Carboxylic Acid |

| This compound | 1. R-MgBr, Ether; 2. H₃O⁺ | 1-((S)-4-benzylmorpholin-3-yl)alkan-2-one | Nitrile to Ketone |

Reactions at the Morpholine Nitrogen (N-4)

The nitrogen atom within the morpholine ring is a key site for modification, particularly after the removal of the benzyl (B1604629) protecting group. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic than structurally similar amines like piperidine. atamankimya.comwikipedia.org

The N-benzyl group is a common protecting group for amines and its removal is a crucial step for further functionalization at the nitrogen atom.

Catalytic Hydrogenolysis: This is the most common and efficient method for N-debenzylation. commonorganicchemistry.com The reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst.

Palladium on Carbon (Pd/C): This is a widely used catalyst for this transformation. commonorganicchemistry.comsciencemadness.org The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol. commonorganicchemistry.com An acidic medium can sometimes be used to prevent catalyst poisoning by the free amine. sciencemadness.org

Palladium Hydroxide on Carbon (Pd(OH)₂/C): Known as Pearlman's catalyst, this is often more effective for deprotecting N-benzyl groups, especially in complex molecules. nih.gov

Chemical Methods: In cases where catalytic hydrogenolysis is not viable due to the presence of other reducible functional groups (e.g., alkenes), alternative chemical methods can be employed. researchgate.net One such method involves the use of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) with an oxygen source, which can cleave the N-benzyl bond to yield the secondary amine and benzaldehyde. researchgate.net

Table 2: Common N-Debenzylation Methods

| Method | Reagents and Conditions | Solvent | Product | Notes |

| Catalytic Hydrogenolysis | H₂ (balloon or high pressure), 10% Pd/C | Ethanol, Methanol | (S)-Morpholine-3-acetonitrile | Most common method. commonorganicchemistry.com |

| Catalytic Hydrogenolysis | H₂ (1 atm), 20% Pd(OH)₂/C | Ethanol | (S)-Morpholine-3-acetonitrile | Pearlman's catalyst, often more efficient. nih.gov |

| Chemical Cleavage | KOtBu, O₂, DMSO | DMSO/THF | (S)-Morpholine-3-acetonitrile | Useful when hydrogenation is not compatible with other functional groups. researchgate.net |

Once the N-benzyl group is removed to yield (S)-Morpholine-3-acetonitrile, the resulting secondary amine is available for a variety of N-substitution reactions, including acylation.

N-Acylation: The secondary amine can be readily acylated to form N-acylmorpholines. This is typically achieved by reacting the debenzylated morpholine with an acylating agent such as an acyl chloride or an anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. Alternatively, reaction with an ester like ethyl acetate (B1210297) or methyl acetate at elevated temperatures can also produce the N-acetyl derivative. google.comgoogle.com This reaction is fundamental for introducing a wide range of substituents onto the morpholine nitrogen.

Stereochemical Integrity and Transformations at the Chiral Center (C-3)

Maintaining the stereochemical integrity at the C-3 position is critical for the synthesis of enantiomerically pure morpholine derivatives. The stability of this chiral center can be influenced by the reaction conditions employed for modifying the cyanomethyl and N-benzyl groups.

Studies on substituted morpholines have shown that the ring can adopt conformations that minimize steric and stereoelectronic strain. For instance, in some 3-substituted morpholines, substituents may prefer an axial orientation to avoid pseudo A¹,³ strain with a bulky group on the nitrogen atom. acs.org The stereochemistry at C-2 (in 2-substituted systems) can be influenced by the anomeric effect from the ring oxygen, which may also have implications for the conformational preferences of 3-substituted morpholines. acs.org

During the transformations discussed:

N-Debenzylation via catalytic hydrogenolysis is generally considered a mild method that is unlikely to cause epimerization at the adjacent C-3 center.

Nitrile transformations under harsh acidic or basic conditions could potentially pose a risk to the chiral center if a mechanism allowing for the deprotonation and reprotonation of the C-3 proton exists. However, this is generally not a common pathway unless the C-3 proton is significantly activated.

Stereochemical studies on similar systems have demonstrated that stereoselective formation of morpholine derivatives is achievable, and in some cases, stable N-acylmorpholine rotamers can be observed, indicating a high degree of conformational stability. nih.gov

Epimerization Studies and Control of Stereospecificity

The stereocenter at the C-3 position, adjacent to the nitrogen atom and bearing a cyanomethyl group, is a key feature of this compound. In principle, this stereocenter could be susceptible to epimerization under certain reaction conditions, particularly in the presence of base. The acidity of the proton alpha to the nitrile group could facilitate the formation of a planar carbanion or a related intermediate, which upon reprotonation could lead to a mixture of diastereomers.

However, no specific studies detailing the conditions under which this compound undergoes epimerization, or the methods to control this process, have been found in the public domain. Research on other 3-substituted morpholine derivatives suggests that the choice of base, solvent, and temperature can be critical in controlling the stereochemical outcome of reactions at this position. The bulky N-benzyl group would also be expected to exert significant steric influence on the approach of reagents and the conformational preferences of the morpholine ring, thereby affecting the stereoselectivity of any transformation.

Without experimental data, any discussion of epimerization remains speculative. A hypothetical study would involve subjecting the compound to various basic conditions and analyzing the diastereomeric ratio over time using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Hypothetical Factors Influencing Epimerization at C-3

| Factor | Potential Influence on Stereospecificity |

| Base Strength | Stronger bases are more likely to deprotonate the α-carbon, initiating epimerization. |

| Temperature | Higher temperatures can provide the energy needed to overcome the activation barrier for epimerization. |

| Solvent | The polarity and coordinating ability of the solvent can influence the stability of the carbanionic intermediate and the transition state. |

| N-Substituent | The steric bulk of the N-benzyl group can direct the approach of protons or other electrophiles, potentially favoring one diastereomer. |

Advanced Spectroscopic and Chiral Analytical Characterization of S 4 Benzyl 3 Cyanomethylmorpholine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of (S)-4-Benzyl-3-cyanomethylmorpholine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy each provide unique and complementary information regarding the compound's connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and stereochemistry of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the cyanomethyl group (—CH₂CN) are expected to appear as a doublet of doublets due to coupling with the adjacent proton at the C3 position of the morpholine (B109124) ring. The protons of the benzyl (B1604629) group will show characteristic signals in the aromatic region (typically δ 7.2-7.4 ppm for the phenyl ring) and a singlet for the benzylic protons (—CH₂-Ph). The protons on the morpholine ring itself will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The stereochemistry at the C3 position influences the chemical shifts and coupling constants of the adjacent protons, allowing for the assignment of the (S)-configuration, often with the aid of two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Benzyl-CH₂ | ~3.5 | ~60 |

| Benzyl-Aromatic | 7.2-7.4 | 127-138 |

| Morpholine-H2, H6 | Varies (complex multiplets) | Varies |

| Morpholine-H3 | Varies (multiplet) | Varies |

| Morpholine-H5 | Varies (complex multiplets) | Varies |

| Cyanomethyl-CH₂ | ~2.6 | ~25 |

| Cyanomethyl-CN | - | ~117 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which corroborates the molecular formula (C₁₃H₁₆N₂O).

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 216. The fragmentation pattern provides further structural confirmation. A prominent fragment is often the tropylium (B1234903) ion at m/z 91, resulting from the cleavage and rearrangement of the benzyl group, a common fragmentation for N-benzyl compounds. spectrabase.com Another significant fragmentation pathway for morpholine derivatives involves the cleavage of the morpholine ring. The loss of the cyanomethyl group (•CH₂CN) would result in a fragment ion at m/z 176.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 216 | [C₁₃H₁₆N₂O]⁺ | Molecular Ion (M⁺) |

| 176 | [M - CH₂CN]⁺ | Loss of the cyanomethyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. The characteristic vibrational frequencies of the different bonds provide a molecular fingerprint.

The most distinct absorption in the IR spectrum is expected from the nitrile group (C≡N), which typically shows a sharp, medium-intensity band around 2240-2260 cm⁻¹. nist.gov The C-H stretching vibrations of the aromatic benzyl group will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the morpholine and cyanomethyl groups will be observed just below 3000 cm⁻¹. The C-O-C stretching of the morpholine ether linkage will produce a strong band in the region of 1100-1150 cm⁻¹. asianpubs.org Aromatic C=C stretching vibrations from the benzyl ring are expected in the 1450-1600 cm⁻¹ region. libretexts.org

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Nitrile (C≡N) Stretch | 2240 - 2260 | Medium, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

| C-O-C Stretch (Ether) | 1100 - 1150 | Strong |

Chiral Analytical Methodologies for Enantiomeric Purity Determination

To ensure the efficacy and selectivity of a single enantiomer, it is crucial to determine the enantiomeric purity. Chiral chromatography is the primary method for separating and quantifying the enantiomers of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the enantiomeric separation of chiral compounds. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the separation of this compound and its (R)-enantiomer, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are often effective. google.comnih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal resolution. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The specific substitution pattern on the morpholine ring influences the retention and separation factors.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the enantioseparation of volatile and thermally stable chiral compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and improve chromatographic performance. However, direct analysis on certain chiral GC columns is also possible.

Commonly used chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. researchgate.net These CSPs have a hydrophobic cavity and a hydrophilic exterior, allowing for enantioselective interactions based on the inclusion of parts of the analyte molecule into the cyclodextrin cavity. The temperature program of the GC oven plays a crucial role in the separation, with lower temperatures generally leading to better resolution. For complex matrices, chiral GC coupled with mass spectrometry (GC-MS) can provide both separation and identification of the enantiomers with high sensitivity and selectivity. nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral molecules, offering significant advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times, reduced organic solvent consumption, and higher efficiency. wikipedia.orgselvita.com The use of supercritical carbon dioxide as the primary mobile phase, due to its low viscosity and high diffusivity, allows for high flow rates and rapid equilibration. selvita.comchromatographyonline.com For the chiral resolution of this compound from its corresponding (R)-enantiomer, SFC on a polysaccharide-based chiral stationary phase (CSP) is the method of choice.

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the CSP. chromatographyonline.com Polysaccharide-based phases, such as those derived from cellulose or amylose carbamates, are highly effective for a wide range of chiral compounds due to their ability to engage in multiple types of interactions, including hydrogen bonding, dipole-dipole, and steric repulsion. chromatographyonline.com In the case of 4-benzyl-3-cyanomethylmorpholine enantiomers, the key interactions for chiral recognition on a CSP like amylose tris(3,5-dimethylphenylcarbamate) would involve the amine, the cyano group, and the stereocenter at the C3 position of the morpholine ring.

A typical analytical approach involves screening several CSPs and mobile phase modifiers to achieve optimal resolution. Methanol and ethanol are common modifiers added to the supercritical CO2 to increase its elution strength and improve peak shape. afmps.be The addition of a small amount of a basic additive can also be beneficial for basic compounds like morpholine derivatives to minimize peak tailing and enhance resolution. chromatographyonline.com Method development would focus on optimizing parameters such as the percentage of the organic modifier, the back pressure, column temperature, and flow rate to maximize the resolution (Rs) between the two enantiomeric peaks in the shortest possible time. afmps.be

Below is a representative table of SFC conditions for the successful chiral separation of the enantiomers of 4-Benzyl-3-cyanomethylmorpholine.

Table 1: Representative SFC Parameters for Chiral Separation of 4-Benzyl-3-cyanomethylmorpholine Enantiomers

| Parameter | Value |

| Instrument | Analytical SFC System |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| 250 x 4.6 mm, 5 µm | |

| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detector | UV at 220 nm |

| Injection Volume | 5 µL |

| Sample Conc. | 1 mg/mL in Methanol |

| Retention Time (S)-enantiomer | ~4.5 min |

| Retention Time (R)-enantiomer | ~5.8 min |

| Resolution (Rs) | > 2.0 |

Characterization of Transient Reaction Intermediates

The study of transient intermediates is crucial for understanding reaction mechanisms. Photochemical reactions, in particular, often proceed through short-lived, high-energy species such as radicals and excited states. The structural and electronic properties of these intermediates dictate the subsequent reaction pathways and final product distribution.

Time-Resolved Electron Paramagnetic Resonance (TREPR) Spectroscopy

Time-Resolved Electron Paramagnetic Resonance (TREPR) spectroscopy is an indispensable tool for the direct detection and characterization of transient paramagnetic species (e.g., free radicals, triplet states) generated during photochemical events. nih.gov This technique offers high sensitivity and temporal resolution (nanoseconds to microseconds), enabling the study of the formation, decay kinetics, and structure of short-lived radical intermediates that are not detectable by conventional steady-state EPR. researchgate.net

In a hypothetical photochemical study of this compound, laser flash photolysis could be employed to generate transient radical intermediates. Potential photochemical pathways could include N-C bond cleavage or hydrogen atom abstraction. For instance, excitation of the benzyl chromophore could lead to homolytic cleavage of the benzylic C-N bond, generating a benzyl radical and a morpholine-based nitrogen-centered radical. Alternatively, in the presence of a suitable photosensitizer, an electron transfer process could occur, leading to the formation of a radical cation.

The resulting transient radicals, if generated in sufficient concentration, can be detected by TREPR. The TREPR spectrum provides key information through its parameters: the g-factor is characteristic of the radical's electronic environment, and the hyperfine coupling constants (hfcs) reveal the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H), thus providing a fingerprint of the radical's structure. rsc.org Furthermore, TREPR spectra often exhibit spin polarization effects, known as Chemically Induced Dynamic Electron Polarization (CIDEP), which can provide insights into the radical formation mechanism (e.g., triplet mechanism or radical-pair mechanism). researchgate.net

The table below presents hypothetical TREPR data for plausible transient radical intermediates that could be formed during the photolysis of this compound.

Table 2: Hypothetical TREPR Data for Transient Radicals from this compound

| Proposed Radical Intermediate | g-factor (isotropic) | Hyperfine Coupling Constants (a) / mT | CIDEP Effect |

| Benzyl Radical | ~2.0026 | a(α-H): ~1.63 a(ortho-H): ~0.51 a(meta-H): ~0.17 a(para-H): ~0.61 | Emissive (E) |

| 4-Benzyl-3-cyanomethylmorpholin-4-yl Radical (Nitrogen-centered radical) | ~2.0045 | a(¹⁴N): ~1.45 a(β-H, axial): ~2.80 a(β-H, equatorial): ~1.50 | Enhanced Absorptive (A) |

Computational Chemistry and Mechanistic Insights into S 4 Benzyl 3 Cyanomethylmorpholine Synthesis and Reactivity

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. DFT calculations are employed to determine the optimized molecular geometry, electronic properties, and spectroscopic features of a compound. By solving approximations of the Schrödinger equation, DFT provides a detailed picture of the electron density distribution, which governs the molecule's inherent reactivity and physical properties. nih.gov For (S)-4-Benzyl-3-cyanomethylmorpholine, DFT studies would focus on understanding how the interplay between the benzyl (B1604629) group, the morpholine (B109124) ring, and the cyanomethyl substituent dictates its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these two orbitals are critical in predicting how a molecule will interact with other reagents.

The HOMO represents the orbital from which the molecule is most likely to donate electrons. A higher energy HOMO indicates greater nucleophilicity.

The LUMO represents the orbital to which the molecule is most likely to accept electrons. A lower energy LUMO suggests greater electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions: the benzyl ring and the nitrogen and oxygen atoms of the morpholine ring. In analogous N-benzyl heterocyclic systems, the HOMO has been shown to be concentrated on the benzyl moiety. dergipark.org.tr The LUMO, conversely, would likely be distributed over the cyanomethyl group, as the nitrile function is electron-withdrawing, and potentially across the benzyl ring's π-system. The interaction of these orbitals would govern its reactions; for example, electrophilic attack would be directed towards the regions of high HOMO density.

While specific DFT calculations for this compound are not publicly available, data from related structures provide context for expected values.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov | -5.67 | -2.01 | 3.66 | B3LYP/6-31G+(d,p) |

| Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate iucr.orgiucr.org | -6.32 | -2.28 | 4.03 | B3LYP/6-311G(d,p) |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It projects the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green regions represent neutral or non-polar areas.

For this compound, an MEP map would be expected to show significant negative potential (red) around the electronegative nitrogen and oxygen atoms of the morpholine ring and the nitrogen atom of the cyano group. These sites represent the primary centers for interaction with electrophiles, such as protons or metal cations. Conversely, positive potential (blue) would be concentrated on the hydrogen atoms, particularly those attached to the morpholine ring and the benzylic position. nih.gov This detailed charge landscape provides a predictive guide to the molecule's intermolecular interactions and preferred sites of reaction.

The three-dimensional structure of a molecule is fundamental to its reactivity and biological function. For cyclic systems like morpholine, conformational analysis is crucial for identifying the most stable arrangement of atoms. The morpholine ring typically adopts a chair conformation , which minimizes both angular and torsional strain. acs.orgresearchgate.net Theoretical calculations have consistently shown that the chair conformers of morpholine are significantly lower in energy (by approximately 7.5 kcal/mol) than skew-boat conformers. researchgate.net

In substituted morpholines, the substituents can occupy either an axial or an equatorial position on the chair framework. For this compound, two bulky groups are attached to the ring: a benzyl group at the N-4 position and a cyanomethyl group at the C-3 position.

N-4 Benzyl Group: The benzyl group on the nitrogen atom can exist in either an axial or equatorial orientation. However, due to steric hindrance, the equatorial position is overwhelmingly favored to minimize unfavorable 1,3-diaxial interactions.

C-3 Cyanomethyl Group: The cyanomethyl group at the adjacent carbon will also have a preference for the equatorial position to reduce steric clash with the rest of the ring.

Therefore, the lowest energy conformer of this compound is predicted to be a chair conformation where both the 4-benzyl and 3-cyanomethyl substituents occupy equatorial positions. This arrangement provides the most stable steric environment, and DFT calculations would be used to quantify the precise energy differences between this and other less stable conformers (e.g., those with axial substituents or in a twist-boat conformation).

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static molecular properties, computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can map out the entire pathway from reactants to products, identifying key intermediates and, most importantly, the transition states that control the reaction rate.

A transition state (TS) is a specific, high-energy configuration along the reaction coordinate that separates reactants from products. It represents the energy barrier that must be overcome for a reaction to occur. Computational modeling allows for the precise location of these transient structures, which are impossible to isolate experimentally.

For a potential synthesis of this compound, such as the N-alkylation of a precursor with benzyl bromide, DFT calculations would be used to:

Locate the TS structure: Algorithms search the potential energy surface for a first-order saddle point, which corresponds to the TS. The geometry of this structure reveals the critical bond-forming and bond-breaking events.

Calculate the activation energy (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. A higher activation energy corresponds to a slower reaction. By calculating these barriers, different synthetic routes can be compared for feasibility.

For instance, in a nucleophilic substitution reaction to introduce the cyanomethyl group, computational analysis of the TS would reveal the degree of bond formation between the nucleophile and the carbon atom, as well as the extent of leaving group departure.

Once a transition state has been located, a reaction coordinate analysis is performed to confirm that it correctly connects the desired reactants and products. This is often done using an Intrinsic Reaction Coordinate (IRC) calculation. Starting from the TS geometry, the IRC method follows the steepest descent path on the potential energy surface in both the forward and reverse directions. A successful IRC calculation will trace the energetic pathway from the transition state down to the energy minima of the reactants on one side and the products on the other.

This analysis provides a complete energy profile of the reaction, visualizing the changes in energy as the reaction progresses. It can reveal the presence of any intermediates—stable species that exist in energy wells between transition states—and provides a comprehensive understanding of the step-by-step molecular transformations. For the synthesis of this compound, this would allow for a detailed mechanistic hypothesis, guiding experimental efforts to optimize reaction conditions.

Role of Catalysts and Ligands in Enantioselectivity

The enantioselective synthesis of chiral morpholines, including this compound, is highly dependent on the sophisticated interplay between the catalyst and chiral ligands. Research into the asymmetric synthesis of substituted morpholines has highlighted the efficacy of various transition metal catalysts, with ruthenium and rhodium complexes being particularly prominent.

In a notable approach for the enantioselective synthesis of 3-substituted morpholines, a tandem sequential one-pot reaction has been developed. This method employs a hydroamination step followed by an asymmetric transfer hydrogenation. A key component of this strategy is the use of the Noyori–Ikariya catalyst, specifically RuCl(S,S)-Ts-DPEN. This ruthenium-based catalyst, in conjunction with the chiral Ts-DPEN ligand, facilitates the reduction of a cyclic imine intermediate to yield the chiral morpholine with high enantiomeric excesses, often exceeding 95%.

Mechanistic investigations have suggested that the high degree of enantioselectivity is not merely a result of steric hindrance imparted by the chiral ligand. Instead, subtle non-covalent interactions, such as hydrogen bonding, between the substrate and the ligand are believed to play a crucial role. For instance, in related syntheses, it has been proposed that hydrogen-bonding interactions between an oxygen atom in the substrate's backbone and the [(S,S)-Ts-DPEN] ligand on the ruthenium catalyst are critical for achieving high enantioselectivity. This interaction helps to lock the substrate into a specific orientation relative to the catalyst's active site, thereby dictating the stereochemical outcome of the hydrogenation step. These insights into the catalyst-ligand-substrate interactions are instrumental in predicting the absolute stereochemistry of the product and in the rational design of more efficient catalytic systems.

The selection of the ligand is paramount, with bidentate ligands often providing the necessary rigidity and chiral environment to induce high enantioselectivity. The electronic and steric properties of the ligand can be fine-tuned to optimize both the yield and the enantiomeric excess of the desired product. The following table summarizes representative catalyst-ligand systems employed in the asymmetric synthesis of chiral morpholines.

| Catalyst Precursor | Chiral Ligand | Reaction Type | Typical Enantiomeric Excess (ee) |

| [RuCl₂(p-cymene)]₂ | (S,S)-Ts-DPEN | Asymmetric Transfer Hydrogenation | >95% |

| Rh(I) complexes | Chiral Bisphosphine Ligands | Asymmetric Hydrogenation | High |

This table represents data from studies on the synthesis of analogous chiral morpholines and is intended to be illustrative of the types of catalytic systems employed in the field.

Quantum Chemical Parameters for Understanding Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to examine the reaction mechanisms governing the synthesis of complex molecules like this compound. These computational methods allow for the detailed exploration of potential energy surfaces, the characterization of transition states, and the quantification of various electronic and energetic parameters that are not readily accessible through experimental means alone.

Key quantum chemical parameters offer profound insights into the reactivity and stability of reactants, intermediates, and products. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental in this regard. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. In the context of the synthesis of this compound, a lower energy gap in a reactant or intermediate would suggest a greater propensity to participate in the subsequent steps of the reaction.

Other important parameters derived from HOMO and LUMO energies include:

Ionization Potential (I): Related to EHOMO, a lower ionization potential signifies a greater ease of donating an electron.

Electron Affinity (A): Related to ELUMO, a higher electron affinity indicates a greater ability to accept an electron.

Global Hardness (η): Calculated as (I - A) / 2, it is a measure of the resistance to change in electron distribution. A "soft" molecule (low hardness) is generally more reactive.

Electronegativity (χ): Calculated as (I + A) / 2, it describes the ability of a molecule to attract electrons.

By calculating these parameters for various species along a proposed reaction pathway, researchers can construct a detailed energetic profile of the reaction. This allows for the identification of the rate-determining step and provides a theoretical basis for understanding the observed reactivity and selectivity. For instance, DFT calculations can be used to model the interaction between the catalyst-ligand complex and the substrate, elucidating the specific conformations and electronic interactions that lead to the preferential formation of one enantiomer over the other. The calculated transition state energies for the formation of the (S) and (R) enantiomers can directly predict the expected enantiomeric excess, which can then be compared with experimental results to validate the proposed mechanism.

The following table outlines some key quantum chemical parameters and their significance in understanding reaction mechanisms.

| Parameter | Formula | Significance in Reaction Mechanisms |

| HOMO Energy (EHOMO) | - | Indicates the ability to donate electrons; higher energy suggests greater reactivity as a nucleophile. |

| LUMO Energy (ELUMO) | - | Indicates the ability to accept electrons; lower energy suggests greater reactivity as an electrophile. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity; a smaller gap suggests higher reactivity. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of the electron cloud; lower hardness indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |

Through the application of these computational tools, a more complete and nuanced understanding of the synthesis of this compound can be achieved, paving the way for the development of more efficient and selective synthetic methodologies.

Applications of S 4 Benzyl 3 Cyanomethylmorpholine in Advanced Organic Synthesis

Utilization as a Chiral Building Block for Complex Molecular Architectures

The inherent chirality and functional group handles of (S)-4-benzyl-3-cyanomethylmorpholine make it an attractive starting material for the synthesis of more complex and biologically relevant molecules. Chiral morpholine (B109124) frameworks are prevalent in numerous pharmaceutical agents and natural products, prized for their favorable physicochemical and pharmacokinetic properties. rsc.orgnih.gov The "(S)" configuration at the C-3 position provides a defined stereochemical foundation for the construction of subsequent chiral centers.

The cyanomethyl group at C-3 is a particularly versatile functional moiety. It can be readily transformed into a variety of other functional groups, thereby expanding the synthetic utility of the morpholine core. For instance, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. Each of these transformations opens up new avenues for molecular elaboration.

For example, the synthesis of enantiomerically pure C3-substituted morpholines is a significant area of research. researchgate.net The general importance of such chiral building blocks is underscored by their frequent use in drug discovery programs. nih.gov While specific examples detailing the elaboration of this compound into complex targets are not extensively documented in publicly available literature, the principles of its application can be inferred from the synthetic strategies employed with analogous chiral morpholine derivatives. The N-benzyl group serves as a robust protecting group that can be removed under various conditions, allowing for further functionalization of the morpholine nitrogen at a later synthetic stage.

Role as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of a reaction. youtube.comslideshare.net After the desired stereoselective transformation, the auxiliary is typically removed and can often be recovered for reuse. youtube.com The structural characteristics of this compound make it a potential candidate for use as a chiral auxiliary, although specific, detailed applications in this context are not widely reported.

The concept involves attaching the chiral morpholine unit to an achiral substrate. The steric and electronic properties of the morpholine, dictated by the N-benzyl group and the C-3 substituent, would then direct the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with a high degree of enantioselectivity. The cyanomethyl group could potentially be modified to create a more effective auxiliary or to facilitate its cleavage from the substrate after the asymmetric transformation.

The development of new chiral auxiliaries is a continuous endeavor in asymmetric synthesis, aiming for high efficiency, selectivity, and ease of recovery. slideshare.net While the direct application of this compound as a chiral auxiliary requires further investigation, its structural motifs are present in other successful chiral auxiliaries.

Application as a Chiral Ligand in Transition Metal Catalysis

The field of asymmetric catalysis heavily relies on the design and synthesis of effective chiral ligands that can coordinate to a transition metal center and induce high enantioselectivity in a variety of chemical transformations. nih.govresearchgate.net The nitrogen and oxygen atoms within the morpholine core of this compound, along with the potential for the cyano group to act as a coordinating entity, suggest its potential as a chiral ligand.

When complexed with a transition metal, such as rhodium, palladium, or iridium, the resulting chiral complex could catalyze reactions like hydrogenations, C-C bond formations, or allylic alkylations with high stereocontrol. rsc.orgnih.gov The N-benzyl group and the stereocenter at C-3 would create a defined chiral environment around the metal center, influencing the binding of the substrate and the subsequent stereochemical outcome of the reaction. The development of new chiral ligands is crucial for expanding the scope and efficiency of asymmetric catalytic methods. nih.gov

While specific catalytic systems employing this compound as a ligand are not prominently featured in the literature, the general principle is well-established with other chiral morpholine and amino alcohol derivatives. The synthesis of new mixed-ligand complexes is an active area of research for creating catalysts with tailored properties. nih.gov

Development of Analogues for Synthetic Methodology Expansion

The chemical structure of this compound serves as a template for the rational design and synthesis of new analogues with potentially enhanced or novel reactivity. By systematically modifying the substituents on the morpholine ring, chemists can fine-tune the steric and electronic properties of the molecule to optimize its performance in a specific application.

For instance, the benzyl (B1604629) group on the nitrogen could be replaced with other protecting groups or with functionalized aromatic or aliphatic moieties to modulate the molecule's solubility, reactivity, or ligating ability. The cyanomethyl group at C-3 could be substituted with other carbon-based or heteroatom-containing side chains, leading to a library of C3-functionalized chiral morpholines. The synthesis of such analogues is crucial for expanding the toolbox of chiral building blocks available to synthetic chemists. nih.govresearchgate.net

The development of new synthetic methods often goes hand-in-hand with the creation of novel reagents and building blocks. Analogues of this compound could find applications in areas such as the synthesis of bioactive compounds, the development of new catalytic systems, and the construction of complex natural products. ijcce.ac.irnih.govossila.com

Q & A

Q. What are the recommended synthetic routes for (S)-4-Benzyl-3-cyanomethylmorpholine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves multi-step functionalization of morpholine derivatives. For example, a related chloromethylmorpholine compound was synthesized via nucleophilic substitution or alkylation using reagents like Cs₂CO₃ in dimethylformamide at 80°C, followed by purification via silica gel chromatography (eluent: ethyl acetate/petroleum ether) . For cyanomethyl derivatives, cyano group introduction may require substitution of halides (e.g., chloromethyl intermediates) with cyanide sources (e.g., KCN or NaCN) under controlled pH and temperature. Optimization includes monitoring reaction progress with TLC and adjusting stoichiometry to minimize byproducts.

Q. How can researchers confirm the enantiomeric purity and structural integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.

- NMR Spectroscopy : Analyze H and C NMR for characteristic signals (e.g., morpholine ring protons at δ 3.5–4.0 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in solvents like dichloromethane/hexane and compare with deposited CCDC data (e.g., CCDC 2120865 for related structures) .

Q. What analytical techniques are suitable for assessing purity, and how should thresholds be defined?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to quantify impurities; commercial catalogs specify >90% purity thresholds for similar compounds .

- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C₁₃H₁₅N₂O: C 70.56%, H 6.79%, N 12.68%).

- Melting Point : Compare observed ranges (e.g., 244–245°C for hydrochloride salts) with literature values to detect solvates or polymorphs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or stereochemical outcomes during synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst) to identify critical factors. For example, higher temperatures may accelerate racemization in chiral morpholines.

- Mechanistic Studies : Use DFT calculations or isotopic labeling to probe reaction pathways. For instance, C-labeled cyanide can track substitution efficiency .

- Byproduct Analysis : Characterize side products via LC-MS to adjust protecting groups or reaction stoichiometry .

Q. What strategies improve enantioselectivity in the synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for cyanide displacement on chloromethyl intermediates.

- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Crystallization-Induced Diastereomer Transformation : Convert racemic mixtures to diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Q. How do structural modifications (e.g., benzyl vs. substituted benzyl groups) impact the compound’s physicochemical properties?

- Methodological Answer :

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with solubility or logP using software like Schrödinger.

- Thermal Analysis : Perform DSC/TGA to assess stability; bulkier substituents may lower melting points but increase lipophilicity .

- Solubility Studies : Measure solubility in DMSO, water, and ethanol using nephelometry; benzyl derivatives often show poor aqueous solubility (<1 mg/mL) .

Key Considerations for Experimental Design

- Storage : Store cyanomethyl derivatives under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Safety : Use cyanide reagents in fume hoods with HCN detectors; neutralize waste with Fe²⁺/HOCl solutions .

- Reproducibility : Report detailed reaction conditions (e.g., ramp rates, solvent grades) to align with journals’ FAIR data guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.